molecular formula C44H71NO13 B12424440 Okadaic acid (ammonium salt)

Okadaic acid (ammonium salt)

Cat. No.: B12424440
M. Wt: 822.0 g/mol
InChI Key: ZBOMSHVRJSJGNR-GHIYGBLASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of okadaic acid (ammonium salt) involves complex chemical reactions. The process typically starts with the extraction of okadaic acid from marine organisms, followed by its conversion to the ammonium salt form through a series of chemical reactions .

Industrial Production Methods: Industrial production of okadaic acid (ammonium salt) is not widely documented due to its primary use in research. the synthesis generally involves the use of high-purity reagents and controlled reaction conditions to ensure the compound’s stability and activity .

Chemical Reactions Analysis

Types of Reactions: Okadaic acid (ammonium salt) primarily undergoes reactions that involve its functional groups, such as oxidation and substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of okadaic acid, while substitution reactions can introduce different functional groups into the molecule .

Comparison with Similar Compounds

Uniqueness: Okadaic acid (ammonium salt) is unique due to its high specificity and potency as an inhibitor of protein phosphatases 1 and 2A. Its water solubility also makes it more versatile for use in various experimental conditions compared to other analogs .

Properties

Molecular Formula

C44H71NO13

Molecular Weight

822.0 g/mol

IUPAC Name

azanium;(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate

InChI

InChI=1S/C44H68O13.H3N/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42;/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49);1H3/b10-9+;/t26-,27-,28+,30+,31+,32+,33-,34+,35-,36-,37+,38+,39-,41-,42+,43-,44-;/m1./s1

InChI Key

ZBOMSHVRJSJGNR-GHIYGBLASA-N

Isomeric SMILES

C[C@@H]1CC[C@]2(CCCCO2)O[C@@H]1[C@@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@@H]6CC(=C[C@@]7(O6)[C@@H](CC[C@H](O7)C[C@](C)(C(=O)[O-])O)O)C)O)O.[NH4+]

Canonical SMILES

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[NH4+]

Origin of Product

United States

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